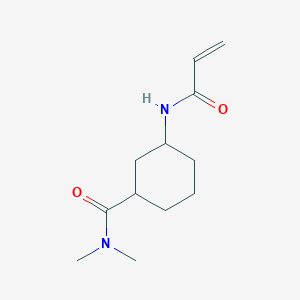
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide is a synthetic organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.304 g/mol. This compound is characterized by its cyclohexane ring structure, which is substituted with a prop-2-enoylamino group and two methyl groups at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide typically involves the following steps:
Formation of Cyclohexanone: Cyclohexanone is prepared through the oxidation of cyclohexanol.
Amination: Cyclohexanone undergoes amination to form cyclohexanone oxime.
Reduction: Cyclohexanone oxime is reduced to cyclohexylamine.
Alkylation: Cyclohexylamine is alkylated with methyl iodide to form N,N-dimethylcyclohexylamine.
Acrylamide Addition: The N,N-dimethylcyclohexylamine is then reacted with acryloyl chloride to introduce the prop-2-enoylamino group.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclohexane ring to cyclohexanol or cyclohexanone.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can replace the hydrogen atoms on the cyclohexane ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve halogenation with chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Cyclohexanol, cyclohexylamine.
Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
N-Methyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide: Similar structure but with only one methyl group on the nitrogen atom.
N,N-Dimethyl-3-(but-2-enoylamino)cyclohexane-1-carboxamide: Similar structure but with a different alkene group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
N,N-dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)13-10-7-5-6-9(8-10)12(16)14(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLDHFISCYACBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














